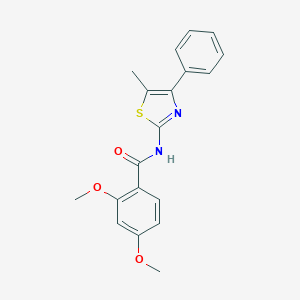![molecular formula C31H23N3OS B335113 2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B335113.png)
2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple aromatic rings and heterocyclic components, which contribute to its diverse chemical behavior and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-naphthylamine with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Coupling with quinolinecarboxylic acid: The thiazole derivative is then coupled with 4-quinolinecarboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final coupling with 3,4-dimethylphenylamine: The intermediate product is then reacted with 3,4-dimethylphenylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and thiazole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic components.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives on the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-dimethylphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
- 2-(3,4-dimethoxyphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide
Uniqueness
2-(3,4-dimethylphenyl)-N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of aromatic and heterocyclic components makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C31H23N3OS |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C31H23N3OS/c1-19-11-12-23(15-20(19)2)28-17-26(25-9-5-6-10-27(25)32-28)30(35)34-31-33-29(18-36-31)24-14-13-21-7-3-4-8-22(21)16-24/h3-18H,1-2H3,(H,33,34,35) |
Clé InChI |
BWMGNCRCFGTNLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5)C |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC6=CC=CC=C6C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B335038.png)

![3-[(2-Methoxy-5-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B335042.png)
![2-[(benzylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B335044.png)
![methyl 6-tert-butyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335046.png)
![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335047.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide](/img/structure/B335048.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(cyclohexylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B335053.png)

![6-{2-[(3-Bromobenzyl)oxy]phenyl}-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B335057.png)
